molecular formula C11H21NO B3017933 3-(Tert-butoxy)spiro[3.3]heptan-1-amine CAS No. 1935154-10-1

3-(Tert-butoxy)spiro[3.3]heptan-1-amine

Cat. No.: B3017933
CAS No.: 1935154-10-1
M. Wt: 183.295
InChI Key: OIZUJKHIOHRKCC-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)spiro[3.3]heptan-1-amine is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications. Its unique spirocyclic structure, which includes a tert-butoxy group and an amine functionality, makes it an interesting compound for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)spiro[3.3]heptan-1-amine typically involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclopropane derivative.

    Introduction of the tert-butoxy group: This step involves the protection of the hydroxyl group using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)spiro[3.3]heptan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Tert-butoxy)spiro[3.3]heptan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)spiro[3.3]heptan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The spirocyclic structure and functional groups of the compound play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butoxy)spiro[3.3]heptan-1-ylmethanamine: Similar structure with an additional methylene group.

    3-(Tert-butoxy)spiro[3.3]heptan-1-ol: Similar structure with a hydroxyl group instead of an amine.

    3-(Tert-butoxy)spiro[3.3]heptane: Similar spirocyclic core without the amine functionality.

Uniqueness

3-(Tert-butoxy)spiro[3.3]heptan-1-amine is unique due to its combination of a spirocyclic core, tert-butoxy group, and amine functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h8-9H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZUJKHIOHRKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C12CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935154-10-1
Record name 3-(tert-butoxy)spiro[3.3]heptan-1-amine
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